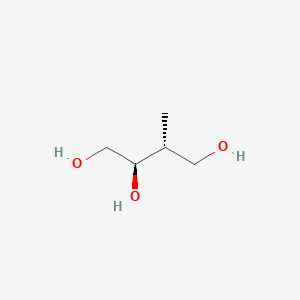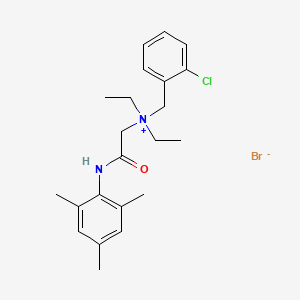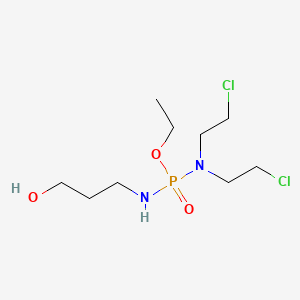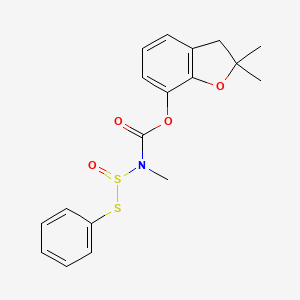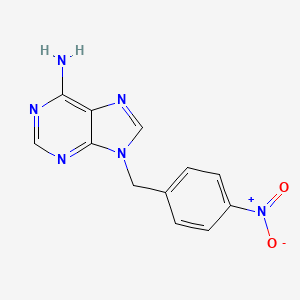
9-(p-Nitrobenzyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-Nitrobenzyl)adenine is a chemical compound that belongs to the class of adenine derivatives It features a nitrobenzyl group attached to the ninth position of the adenine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Nitrobenzyl)adenine typically involves the reaction of adenine with p-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: p-Nitrobenzaldehyde or p-Nitrobenzoic acid.
Reduction: 9-(p-Aminobenzyl)adenine.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(p-Nitrobenzyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is used in the study of enzyme-substrate interactions, particularly those involving nitroreductases.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other biologically active molecules .
Mechanism of Action
The mechanism of action of 9-(p-Nitrobenzyl)adenine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The adenine moiety can bind to nucleic acid structures, influencing various biological processes. The compound’s effects are mediated through pathways involving adenosine receptors and other purinergic signaling mechanisms .
Comparison with Similar Compounds
9-Benzyladenine: Similar structure but lacks the nitro group, leading to different reactivity and applications.
8-Bromo-9-(p-Nitrobenzyl)adenine: Contains an additional bromine atom, which can influence its chemical properties and biological activity.
N6-(2-Nitrobenzyl)-dATP: A nucleotide analog used in DNA sequencing technologies .
Uniqueness: 9-(p-Nitrobenzyl)adenine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for reduction to an amino group. This feature makes it valuable in various chemical and biological applications, particularly in the design of prodrugs and as a tool in biochemical research.
Properties
CAS No. |
73215-03-9 |
|---|---|
Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
InChI Key |
RPALJMDJHWZXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


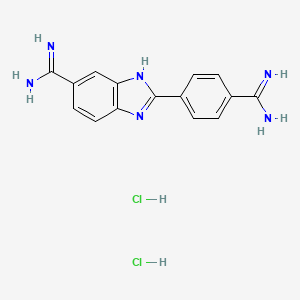
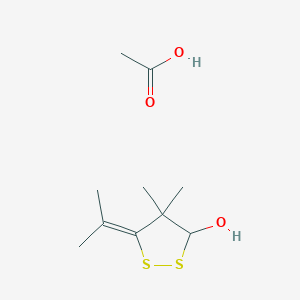
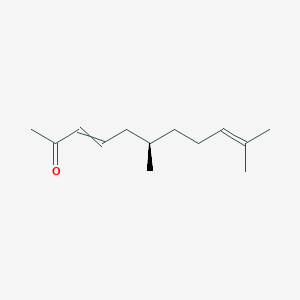
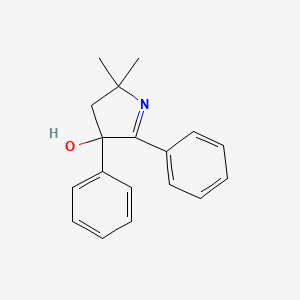
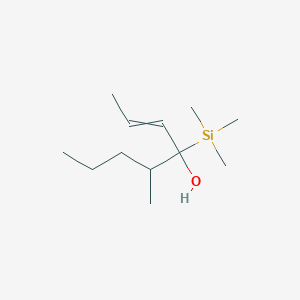
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
